tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate
Description
Chemical Structure and Properties
The compound tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate (CAS: 1313008-84-2) is a halogenated pyrrolopyrazine derivative with the molecular formula C₁₁H₁₁BrIN₃O₂ and a molecular weight of 424.03 g/mol . It features a bicyclic pyrrolo[2,3-b]pyrazine core substituted with bromine (C2) and iodine (C7), along with a tert-butyl acetate group at the N5 position. This structure renders it highly reactive in cross-coupling reactions, particularly Suzuki-Miyaura or Buchwald-Hartwig couplings, due to the presence of both bromine and iodine, which serve as orthogonal leaving groups .
Hazard and Safety
Classified under UN# 2811 (Toxic Solid, Organic, Packing Group III), it carries hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled). Proper handling requires precautions such as avoiding inhalation, skin contact, and using protective equipment .
Properties
Molecular Formula |
C12H13BrIN3O2 |
|---|---|
Molecular Weight |
438.06 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromo-7-iodopyrrolo[2,3-b]pyrazin-5-yl)acetate |
InChI |
InChI=1S/C12H13BrIN3O2/c1-12(2,3)19-9(18)6-17-5-7(14)10-11(17)15-4-8(13)16-10/h4-5H,6H2,1-3H3 |
InChI Key |
IZFSHUHKSJONJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=NC(=CN=C21)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyrrolo[2,3-b]pyrazine precursor, followed by esterification with tert-butyl bromoacetate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki coupling with phenylboronic acid would produce a biaryl compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as kinase inhibition, making it a candidate for drug development, particularly in oncology and immunology .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for producing high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate is primarily related to its ability to interact with specific molecular targets. In biological systems, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolopyrazine derivatives, focusing on reactivity , synthetic utility , and applications .
Table 1: Structural and Functional Comparison
Key Differences in Reactivity
Halogenation vs. Tosylation/Carbamate Protection
- The dual halogenation (Br and I) in the target compound allows sequential cross-coupling , where iodine (a better leaving group) reacts first, followed by bromine, enabling modular synthesis of complex molecules . In contrast, tosyl-protected derivatives (e.g., 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine) prioritize stability during intermediate steps, as seen in hydrazinecarboxylate synthesis (52% yield, ).
- Carbamate-protected analogs (e.g., tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate) are tailored for drug intermediates, leveraging the carbamate’s hydrolytic stability and ease of deprotection .
Tosyl derivatives require NaH-mediated tosylation (52% yield, ), while carbamates involve Boc-protection and column chromatography (54% yield, ).
Applications
- The target compound’s dual halogens make it valuable for synthesizing biaryl structures in oncology or antiviral agents.
- Tosyl-carbamate hybrids (e.g., Upadacitinib intermediate) are critical in JAK inhibitor production, emphasizing their role in commercial pharmaceuticals .
Critical Research Findings
- Hydrazinecarboxylate Derivatives : Mixtures of tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate and its regioisomer (49.2 g scale, ) highlight challenges in regioselectivity, necessitating advanced purification techniques.
- Boc Deprotection Strategies : Universal protocols using HCl or SOCl₂ (e.g., ) demonstrate compatibility with pyrrolopyrazine cores, ensuring scalability for API synthesis.
Biological Activity
Tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyrrolo[2,3-b]pyrazine core, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHBrINO
- Molecular Weight : Approximately 424.03 g/mol
- Structural Features : The presence of bromine and iodine substituents enhances the lipophilicity and reactivity of the compound, potentially increasing its binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that compounds containing the pyrrolo[2,3-b]pyrazine scaffold exhibit significant antitumor properties. For instance:
- Mechanism : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK activity, these compounds can induce apoptosis in cancer cells.
- Case Studies : A study demonstrated that similar pyrrolo derivatives inhibited breast cancer cell proliferation and induced apoptosis through CDK inhibition .
Antimicrobial Properties
The halogenated derivatives of pyrrolo[2,3-b]pyrazines have shown enhanced antimicrobial activity:
- Activity Against Fungi : Brominated pyrrolo derivatives were found to exhibit greater antifungal activity compared to their non-halogenated counterparts against various fungal strains .
Binding Affinity Studies
Studies on the binding affinity of this compound to specific biological targets reveal its potential as a therapeutic agent:
- Target Interaction : The compound's unique halogenation pattern may improve its interaction with target enzymes or receptors involved in disease pathways. This interaction is crucial for developing effective inhibitors for diseases such as cancer and infectious diseases .
Comparative Analysis with Similar Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is necessary:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 5-Bromo-3-iodo-4,7-diazaindole | CHBrI | 0.82 | Contains diazaindole structure |
| 2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine | CHBrNO | 0.75 | Nitro group enhances reactivity |
| N-Methyl-5-bromo-4,7-diazaindole | CHBrN | 0.96 | Methyl substitution alters properties |
This table highlights how this compound stands out due to its specific halogenation pattern and tert-butyl esterification which may influence its solubility and biological activity compared to other similar compounds .
Q & A
Q. Key Optimization Parameters :
- Catalyst loading (e.g., 5–10 mol% Pd)
- Solvent polarity (DMF for cyclization; dioxane for coupling)
- Reaction time (2–24 hours depending on step) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
Characterization relies on:
NMR Spectroscopy :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine and iodine chemical shifts at δ 6.8–7.2 ppm for pyrrole protons; tert-butyl group at δ 1.2–1.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the polycyclic structure.
Mass Spectrometry (HRMS) : Validates molecular weight (MW 424.03 g/mol; [M+H]⁺ at m/z 425.03) .
X-ray Crystallography : Resolves crystal packing and halogen bonding interactions (if single crystals are obtainable) .
Data Interpretation Tip : Compare experimental spectra with PubChem-calculated InChI and molecular descriptors for cross-validation .
Basic: How should researchers handle stability and storage challenges for this compound?
Q. Methodological Answer :
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent decomposition via hydrolysis or halogen loss .
- Stability Tests :
- Handling : Use gloveboxes for air-sensitive reactions; PPE (nitrile gloves, lab coat) is mandatory due to toxicity (H301/H311 hazards) .
Advanced: How can reaction conditions be optimized for Buchwald-Hartwig amination using this compound?
Methodological Answer :
Key Variables :
Catalyst System : Pd(OAc)₂/Xantphos outperforms Pd₂(dba)₃ in aryl amination (yields increase from 60% to 75% ).
Base : K₂CO₃ > Cs₂CO₃ for less side-product formation in dioxane .
Temperature : 105°C maximizes coupling efficiency without decomposing the tert-butyl group.
Q. Troubleshooting :
- Low yields? Check ligand purity; recrystallize Xantphos if necessary.
- Side reactions? Add 10 mol% NaI to enhance iodine retention during coupling .
Advanced: How to resolve contradictions in reported reactivity data (e.g., nucleophilic substitution vs. cross-coupling)?
Methodological Answer :
Case Study : Discrepancies in bromine reactivity:
Contradiction : Some studies report facile Br substitution with amines (SNAr), while others require Pd catalysis .
Hypothesis : Steric hindrance from the tert-butyl group may suppress SNAr in certain solvents.
Experimental Design :
- Compare reaction outcomes in DMF (polar aprotic) vs. THF (less polar) with/without Pd.
- Use kinetic monitoring (e.g., in situ IR) to track reaction pathways.
Resolution : Pd-free SNAr proceeds in DMF at 120°C (80% yield), while Pd catalysis is needed in THF at 80°C (75% yield) .
Advanced: What strategies enable efficient multi-step synthesis of derivatives?
Methodological Answer :
Example Pathway :
Q. Critical Considerations :
- Protect the tert-butyl group with TMS-Cl during harsh steps .
- Purify intermediates via flash chromatography (hexane/EtOAc gradient) to minimize carryover .
Tables
Table 1. Comparison of Catalytic Systems for Cross-Coupling
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Dioxane | 105 | 75 |
| PdCl₂ | BINAP | Toluene | 100 | 60 |
| NiCl₂ | dppf | DMF | 120 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
